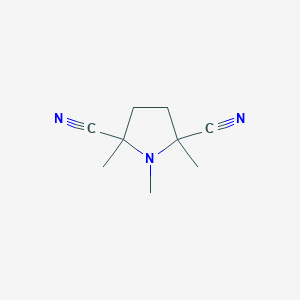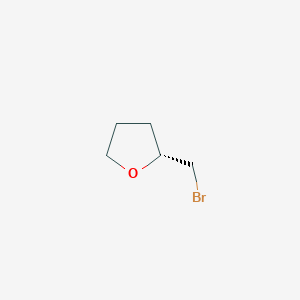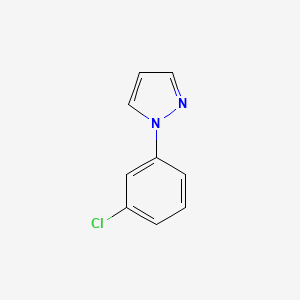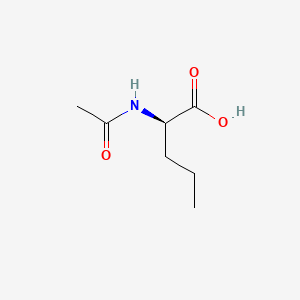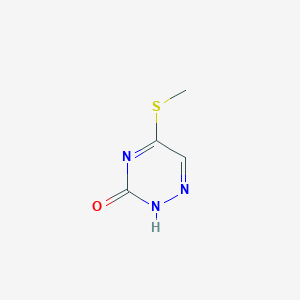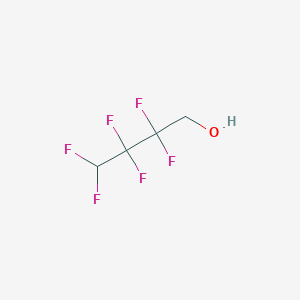
2,2,3,3,4,4-Hexafluorobutan-1-ol
Overview
Description
2,2,3,3,4,4-Hexafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C4H4F6O. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific and industrial applications due to its high reactivity and stability.
Mechanism of Action
Target of Action
It’s known to be used in the preparation of fluorinated cationic guar gum (fcgg) , and as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for solutions of free radicals .
Mode of Action
It’s known to interact with its targets primarily as a solvent . In the context of DNP, it likely interacts with free radicals to influence their polarization .
Pharmacokinetics
Its log octanol-water partition coefficient (log kow) is estimated to be 160 , which could suggest moderate lipophilicity and potential for bioaccumulation.
Result of Action
As a solvent, it likely facilitates the dissolution and interaction of other compounds in a solution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,4,4-Hexafluorobutan-1-ol. For instance, its volatility may increase with temperature due to its relatively low boiling point of 64.75°C . Safety data suggests it’s flammable and may cause skin and eye irritation, and respiratory system irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexafluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 1,1,2,2,3,3-Hexafluoropropane with formaldehyde under acidic conditions, followed by reduction to yield the desired alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize efficiency and minimize the release of hazardous by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various fluorinated hydrocarbons. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride or phosphorus tribromide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed:
Oxidation: Hexafluorobutanal, hexafluorobutanoic acid.
Reduction: Hexafluorobutane.
Substitution: Various fluorinated ethers and esters.
Scientific Research Applications
2,2,3,3,4,4-Hexafluorobutan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: The compound is used in the production of fluorinated polymers and surfactants, which are essential in various industrial applications.
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutan-1-ol: This compound has an additional fluorine atom, which further enhances its reactivity and stability.
1,1,2,2,3,3-Hexafluoropropanol: Similar in structure but with a shorter carbon chain, leading to different physical properties.
1H,1H,4H-Hexafluorobutan-1-ol: A structural isomer with different reactivity and applications.
Uniqueness: 2,2,3,3,4,4-Hexafluorobutan-1-ol is unique due to its specific arrangement of fluorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEUVAQYYKMPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)
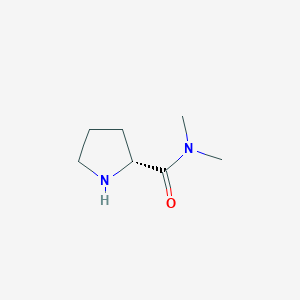
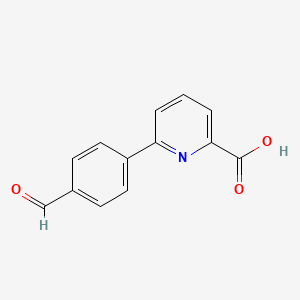
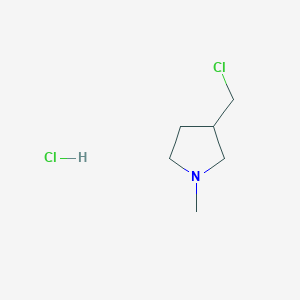
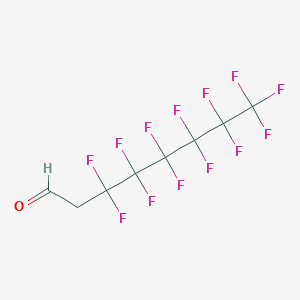
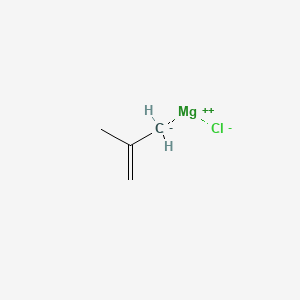
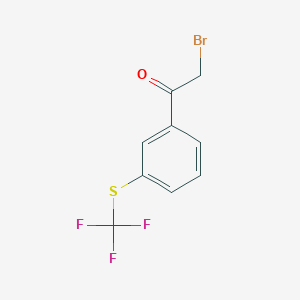
![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)
